molecular formula C13H15BrClNO4 B6589227 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid CAS No. 1697032-78-2

2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid

Cat. No.: B6589227
CAS No.: 1697032-78-2
M. Wt: 364.6
InChI Key:
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Description

2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a bromine and chlorine-substituted phenyl ring, a tert-butoxycarbonyl-protected amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-3-chloroaniline and tert-butyl bromoacetate.

    Protection of Amino Group: The amino group of 4-bromo-3-chloroaniline is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected intermediate.

    Formation of the Acetic Acid Derivative: The Boc-protected intermediate is then reacted with tert-butyl bromoacetate under basic conditions to form the desired acetic acid derivative.

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and carboxylic acid functional groups.

    Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while hydrolysis can produce the corresponding carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential use in drug development due to its structural features.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors, affecting their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromo-3-chlorophenyl)acetic acid: Lacks the amino group and Boc protection.

    2-(4-bromo-3-chlorophenyl)-2-aminoacetic acid: Lacks the Boc protection.

    2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid: Has an additional methyl group on the acetic acid moiety.

Uniqueness

The presence of both bromine and chlorine substituents on the phenyl ring, along with the Boc-protected amino group, makes 2-(4-bromo-3-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid unique

Properties

CAS No.

1697032-78-2

Molecular Formula

C13H15BrClNO4

Molecular Weight

364.6

Purity

95

Origin of Product

United States

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